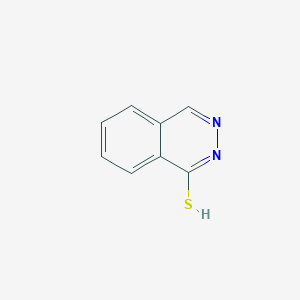

phthalazine-1-thiol

Description

Properties

IUPAC Name |

phthalazine-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYHGSBVFWRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=NN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization with Hydrazine Hydrate

A foundational approach involves the cyclization of indenone intermediates using hydrazine hydrate. For example, 3 -pyrenylmethyl-substituted phthalazinone (3 ) is synthesized by refluxing indenone 2 (derived from phthalide 1 and pyren-2-carboxaldehyde) with hydrazine hydrate in ethanol. Subsequent treatment with phosphorus pentasulfide (P₂S₅) in p-xylene at 180°C yields phthalazine-1-thione (7 ) (Fig. 1).

Key Reaction Conditions

-

Reactants : Indenone derivative, hydrazine hydrate (80%), P₂S₅

-

Solvent : p-Xylene

-

Temperature : 180°C

-

Time : 4 hours

-

Yield : 70–85%

Characterization Data

-

IR : Absence of carbonyl (C=O) stretch at ~1700 cm⁻¹, emergence of C=S stretch at ~1250 cm⁻¹.

-

¹H NMR : Downfield shift of NH proton to δ 11.33 ppm in phthalazinone 3 , replaced by a singlet for CH₂ in 7 .

Thionation of Phthalazinones Using Phosphorus Pentasulfide

Mechanism and Optimization

Direct thionation of phthalazinones with P₂S₅ remains the most widely adopted method. The reaction proceeds via nucleophilic attack of sulfur on the carbonyl carbon, replacing oxygen with sulfur. A study demonstrated that refluxing phthalazinone 3 with P₂S₅ in p-xylene for 4 hours achieves complete conversion to phthalazine-1-thione (7 ) (Table 1).

Table 1. Thionation Efficiency Under Varied Conditions

| P₂S₅ Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.0 | Toluene | 110 | 6 | 58 |

| 1.2 | p-Xylene | 180 | 4 | 85 |

| 1.5 | DMF | 130 | 3 | 72 |

Optimal conditions (1.2 eq P₂S₅ in p-xylene at 180°C) maximize yield while minimizing byproducts like disulfides.

Nucleophilic Substitution Reactions

Chlorophthalazine Intermediate

Chlorophthalazine (4 ), synthesized by treating phthalazinone 3 with POCl₃/PCl₅, serves as a versatile intermediate. Reaction with sodium hydrosulfide (NaSH) in ethanol replaces chlorine with a thiol group, producing phthalazine-1-thiol.

Procedure

-

Chlorination : Phthalazinone 3 (0.01 mol) is refluxed with POCl₃ (40 mL) and PCl₅ (0.01 mol) for 2 hours.

-

Substitution : Chlorophthalazine 4 is treated with NaSH (0.012 mol) in ethanol at 80°C for 6 hours.

-

Isolation : The product is extracted with CHCl₃, dried over Na₂SO₄, and recrystallized from ethanol.

Yield : 78%

Purity : >95% (HPLC)

Alternative Methods

Lawesson’s Reagent

Lawesson’s reagent (LR), a milder thionating agent, converts phthalazinones to thiones at lower temperatures. For instance, phthalazinone 3 reacts with LR (1.5 eq) in THF at 60°C for 12 hours, yielding phthalazine-1-thione (7 ) in 82% yield.

Advantages :

-

Reduced side reactions compared to P₂S₅.

-

Compatibility with acid-sensitive substrates.

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| P₂S₅ Thionation | 85 | 93 | Low | High |

| NaSH Substitution | 78 | 95 | Moderate | Moderate |

| Lawesson’s Reagent | 82 | 97 | High | Low |

The P₂S₅ method is preferred for industrial-scale production due to cost-effectiveness, while Lawesson’s reagent suits lab-scale synthesis requiring high purity .

Chemical Reactions Analysis

Types of Reactions

Phthalazine-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form phthalazine derivatives with different functional groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Nucleophilic substitution reactions may involve alkyl halides or acyl chlorides as reagents, with the reactions conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Phthalazine derivatives with various functional groups

Substitution: Thioethers, substituted phthalazine derivatives

Scientific Research Applications

Chemistry

Phthalazine-1-thiol serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Heterocycles : The compound acts as a precursor for creating more complex heterocyclic compounds, which are essential in medicinal chemistry.

- Coordination Chemistry : It can function as a ligand in coordination complexes, enhancing the properties of metal ions used in catalysis and material science.

Biology

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus. This suggests its potential use in developing new antibacterial agents.

- Anticancer Activity : The compound and its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, phthalazine derivatives have been evaluated for their effectiveness against multiple cancer cell lines, demonstrating significant cytotoxic effects .

Medicine

This compound derivatives are being explored for their therapeutic potential:

- Drug Development : The compound is investigated for its potential use in treating conditions such as cancer and neurodegenerative diseases. Its ability to interact with various biological targets makes it a candidate for novel drug formulations .

- Molecular Hybridization : Researchers are employing molecular hybridization strategies to combine phthalazine structures with other bioactive molecules, aiming to enhance therapeutic efficacy and reduce side effects .

Industry

In industrial applications, this compound is being utilized for:

- Material Development : The compound is explored for use in creating functional materials such as corrosion inhibitors and catalysts.

- Organic Electronics : Recent studies suggest that this compound could be applied in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Chemical Reactions and Mechanisms

This compound undergoes various chemical reactions that expand its utility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiol group can be oxidized to form disulfides or sulfonic acids | Hydrogen peroxide, potassium permanganate |

| Reduction | Can be reduced to form derivatives with different functional groups | Lithium aluminum hydride, sodium borohydride |

| Substitution | Thiol group participates in nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

The mechanism of action involves the thiol group forming covalent bonds with proteins and enzymes, modulating their activity and leading to various biological effects such as enzyme inhibition or disruption of cellular processes .

Case Studies

Recent studies highlight the potential applications of this compound:

- Anticancer Activity Assessment : A study evaluated a series of phthalazine derivatives against the NCI 60-cell line panel, revealing several compounds with significant growth inhibition across various cancer types .

- Synthesis of Novel Derivatives : Research has focused on synthesizing mono- and disaccharide-grafted phthalazine derivatives that enhance biological activity through improved solubility and transport within biological systems .

- VEGFR-2 Inhibition Studies : Novel phthalazine derivatives were designed and tested for their ability to inhibit VEGFR-2 tyrosine kinase, showing promise as anti-cancer agents targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of phthalazine-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects. The specific pathways and targets involved depend on the particular application and the structure of the this compound derivative.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Phthalazine Derivatives

*Inference based on sulfur’s role in antimicrobial/anticancer agents.

Key Observations :

- Thiol Group vs.

- Solubility : Thiol-containing compounds often exhibit lower water solubility than hydroxyl or amine derivatives, which could influence bioavailability.

- Reactivity : The thiol group’s susceptibility to oxidation (forming disulfides) may necessitate stabilization strategies in drug formulation, unlike more stable substituents in azelastine or vatalanib.

Pharmacological and Physicochemical Properties

Mechanistic Insights :

- Antimicrobial Action : Thiol groups can disrupt bacterial redox balance or inhibit metalloproteases, contrasting with hydralazine’s vasodilation mechanism .

- Anticancer Potential: Unlike olaparib’s PARP inhibition, this compound might act via thioredoxin reductase inhibition, a common target for sulfur-containing chemotherapeutics.

Q & A

Q. What are the established synthetic routes for phthalazine-1-thiol, and what analytical techniques are critical for structural validation?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions involving phthalazine precursors. For example, Scheme 6 in highlights iridium-catalyzed reactions under varying temperatures and solvents, which could be adapted for thiol-functionalized derivatives. Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (as demonstrated in for related compounds). Ensure purity via HPLC or TLC , and reference known spectral data for comparison .

Q. How can researchers verify the purity and identity of this compound, especially when synthesizing novel derivatives?

Purity is assessed using elemental analysis (C, H, N, S) and melting point determination . For novel derivatives, provide crystallographic data (e.g., CCDC deposition, as in ) and spectroscopic consistency across multiple techniques (e.g., IR for -SH stretches at ~2500 cm⁻¹). For known compounds, cross-validate with literature data and cite prior synthetic protocols (per ’s guidelines on referencing) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in catalytic systems, and how can heterogeneity in results be addressed?

Yield optimization involves screening catalysts (e.g., Ir, Ru complexes), solvents (THF, MeOH), and temperatures (). Use design of experiments (DoE) to identify critical parameters. If meta-analyses reveal heterogeneous results (e.g., conflicting yields), apply I² or H statistics ( ) to quantify variability and refine reaction conditions. Report confidence intervals and sensitivity analyses to guide reproducibility .

Q. How does computational modeling predict the reactivity of this compound in metal coordination or sulfur-mediated reactions?

Density functional theory (DFT) calculations can model sulfur’s nucleophilicity and metal-binding affinity (e.g., with transition metals like Pd or Cu). Use software such as Gaussian or ORCA to analyze frontier molecular orbitals (FMOs) and reaction pathways. Validate predictions with X-ray absorption spectroscopy (XAS) or cyclic voltammetry to confirm coordination geometries and redox behavior .

Q. What experimental approaches resolve discrepancies in reported spectroscopic data for this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. Conduct variable-temperature NMR to probe dynamic processes and deuterium exchange experiments to identify labile protons. Cross-reference with solid-state NMR or single-crystal XRD () to distinguish between solution and solid-state conformations. Document all experimental conditions meticulously (per ) to enable direct comparisons .

Q. How can mechanistic studies elucidate sulfur’s role in this compound’s reactivity, particularly in cross-coupling reactions?

Use isotopic labeling (e.g., ³⁴S) with mass spectrometry to track sulfur participation. Kinetic isotope effects (KIE) and stoichiometric trapping experiments can differentiate between radical and ionic pathways. Pair with in situ IR/Raman spectroscopy to monitor intermediate species. For metal-mediated reactions, EXAFS provides insights into metal-sulfur bonding .

Methodological Guidelines

- Data Reporting : Follow ’s standards for experimental details, including catalyst loadings, solvent ratios, and characterization protocols. Deposit raw data in repositories like CCDC or ICSD for crystallographic studies .

- Reproducibility : Include error margins for yields and spectroscopic measurements. Use Cochrane guidelines () for systematic reviews when analyzing conflicting data .

- Safety : Adopt protocols from for handling thiols (e.g., inert atmosphere, PPE), and document safety measures in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.